4-Tert-butyl-4'-ethoxybenzophenone
Overview
Description
4-Tert-butyl-4’-ethoxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of a tert-butyl group and an ethoxy group attached to the benzophenone core. This compound is used in various applications, including as a photoinitiator in polymer chemistry and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins in the body .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in the synthesis of proteins and enzymes .
Pharmacokinetics
Similar compounds are known to undergo rapid primary degradation, suggesting that they may be quickly metabolized and excreted .
Result of Action
Similar compounds have been shown to induce changes in gene expression, oxidative stress, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Tert-butyl-4’-ethoxybenzophenone. For example, the presence of other chemicals, temperature, and pH can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-4’-ethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 4-Tert-butyl-4’-ethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-4’-ethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzophenone derivatives.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
4-Tert-butyl-4’-ethoxybenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, facilitating the formation of polymers under UV light.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Studied for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Lacks the tert-butyl and ethoxy groups, making it less hydrophobic and less effective as a photoinitiator.
4-Methylbenzophenone: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and solubility properties.
4-Ethoxybenzophenone: Similar structure but without the tert-butyl group, affecting its photochemical properties.
Uniqueness
4-Tert-butyl-4’-ethoxybenzophenone is unique due to the presence of both tert-butyl and ethoxy groups, which enhance its hydrophobicity and photoinitiating capabilities. These structural features make it more effective in applications requiring high reactivity and stability under UV light.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-ethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFAIJABDMLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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